4-Hydroxybenzo[h]quinolin-2(1H)-one
Description
Significance of the Quinoline (B57606)/Quinolinone Scaffold in Contemporary Chemical and Biological Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govfrontiersin.org Its versatile structure allows for functionalization at various positions, leading to a wide array of pharmacological activities. frontiersin.org Quinoline and its derivatives are recognized for their broad spectrum of biological effects, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. nih.govnih.govbohrium.comnih.gov The planar nature of the quinoline ring system facilitates intercalation with DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery. scite.ai
Similarly, the quinolinone scaffold, which is an oxidized form of quinoline, is of significant interest in pharmaceutical research. These compounds, also known as carbostyrils, are isosteric with coumarins and exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. sapub.orgmdpi.com The presence of a lactam ring in the quinolinone structure provides unique chemical properties and opportunities for diverse chemical modifications. The development of novel synthetic methodologies for quinoline and quinolinone derivatives remains an active area of research, continually expanding their therapeutic potential. frontiersin.org
Overview of Benzo[h]quinolinone Derivatives
Benzo[h]quinolinone derivatives represent a specific class of quinolinones where a benzene ring is fused at the 'h' face of the quinoline system. This annulation extends the aromatic system, influencing the molecule's electronic and steric properties, and consequently its biological activity. Research into benzo[h]quinoline (B1196314) derivatives has revealed their potential in various applications, including as fluorescent materials and in the development of new therapeutic agents. govtcollegebalrampur.ac.in The synthesis of these tetracyclic systems can be achieved through various methods, including the Doebner-Miller reaction and multi-component reactions. tandfonline.comsioc-journal.cn The extended conjugation in benzo[h]quinolinones often results in unique photophysical properties, making them suitable for applications in materials science. nih.gov
Research Landscape and Academic Focus of 4-Hydroxybenzo[h]quinolin-2(1H)-one
The academic focus on this compound centers on its synthesis and its utility as a versatile intermediate for the preparation of more complex heterocyclic systems. Several synthetic routes to this compound have been reported, primarily involving the cyclization of naphthalene-based precursors.
One common method involves the reaction of 1-naphthylamine (B1663977) with diethyl malonate to form N,N'-di(naphthyl-1-yl)malonamide or 3-(naphthalen-1-ylamino)-3-oxopropanoic acid, which are then cyclized using polyphosphoric acid to yield this compound. researchgate.net The structure of the resulting compound has been confirmed through various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis. researchgate.net
The reactivity of the 4-hydroxy group and the active methylene (B1212753) group at the C-3 position makes this compound a valuable building block in organic synthesis. It has been utilized in the synthesis of a variety of derivatives, including esters, ethers, and 3-substituted analogs. researchgate.net Furthermore, it has served as a key starting material for the synthesis of novel fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidine-quinolone hybrids, through multi-component reactions. tandfonline.comfigshare.com The compound has also been used to create new azo disperse dyes. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18706-61-1 | guidechem.com |
| Molecular Formula | C₁₃H₉NO₂ | guidechem.com |
| Molecular Weight | 211.22 g/mol | guidechem.com |
Spectroscopic Data for this compound
| Spectroscopy | Key Signals | Reference |
| ¹H NMR | Signals for NH and OH protons observed at 13.01 ppm and 13.35 ppm, respectively. | researchgate.net |
| IR | Characteristic absorption bands for functional groups are present. | researchgate.net |
| Mass Spectrometry | Molecular ion peak (M+) confirms the molecular weight. | researchgate.net |
Selected Synthesized Derivatives of this compound
| Derivative | Reagents and Conditions | Reference |
| Esters and Ethers | Various alkylating and acylating agents. | researchgate.net |
| 3-Substituted Derivatives | Electrophilic substitution reactions at the C-3 position. | researchgate.net |
| Quinolone-thiazolo[3,2-a]pyrimidine hybrids | Three-component reaction with diverse aldehydes and a thiazolo[3,2-a]pyrimidine compound. | tandfonline.comfigshare.com |
| Azo disperse dyes | Coupling with diazotized p-substituted aniline (B41778) derivatives. | researchgate.net |
| Benzo[h]thieno[3,2-c]quinolinones | Heterocyclization of the 4-sulfanyl derivative under phase transfer catalysis conditions. | tandfonline.com |
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H,(H2,14,15,16) |
InChI Key |
FFMGXYBMJBXONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxybenzo H Quinolin 2 1h One
Classical Cyclocondensation Approaches
Traditional methods for the synthesis of 4-Hydroxybenzo[h]quinolin-2(1H)-one have primarily relied on intramolecular cyclization reactions, often facilitated by strong acids. These approaches typically involve the preparation of specific precursors that are then induced to form the desired quinolinone ring system.
Cyclization of 3-(Naphthyl-1-amino)-3-oxopropanoic Acid
One of the classical routes involves the synthesis and subsequent cyclization of 3-(Naphthyl-1-amino)-3-oxopropanoic acid. researchgate.net This precursor is prepared by the reaction of 1-naphthylamine (B1663977) with diethyl malonate. The resulting N-substituted malonamic acid is then subjected to a cyclization agent, typically a strong acid like polyphosphoric acid, to induce the ring-closing reaction and form the this compound core. researchgate.net The reaction proceeds through an intramolecular electrophilic attack of the activated carboxylic acid group onto the naphthalene (B1677914) ring, followed by dehydration.
Cyclization of N,N′-Di(naphthyl-1-yl)malonamide
An alternative, yet related, classical approach is the cyclization of N,N′-Di(naphthyl-1-yl)malonamide. researchgate.net This symmetrical diamide (B1670390) is also synthesized from 1-naphthylamine and diethyl malonate, but under conditions that favor the formation of the disubstituted product. researchgate.netsci-hub.se The subsequent cyclization, again often carried out in the presence of polyphosphoric acid, yields this compound. researchgate.netresearchgate.net This method provides another reliable pathway to the target compound, with the reaction mechanism also involving an intramolecular acylation.
Role of Polyphosphoric Acid in Cyclization Reactions
Polyphosphoric acid (PPA) is a crucial reagent in these classical cyclocondensation reactions. researchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.govsemanticscholar.orgarabjchem.org It serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular Friedel-Crafts-type acylation that leads to the formation of the quinolinone ring. semanticscholar.org The high viscosity and acidic nature of PPA at elevated temperatures (typically 140-150°C) create an effective medium for these cyclizations. researchgate.netresearchgate.netarabjchem.org While effective, the use of PPA can sometimes lead to competing reactions or require harsh work-up procedures. wikipedia.org
Modern Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its derivatives have focused on improving efficiency, atom economy, and the ability to generate molecular diversity. These methods include multi-component reactions and the use of organocatalysis.
Multi-component Reactions for Benzo[h]quinolinone Hybrid Systems
Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single step. tandfonline.comrsc.orgbeilstein-journals.orgresearchgate.net In the context of benzo[h]quinolinone synthesis, MCRs allow for the creation of hybrid systems by combining this compound with other molecular scaffolds. For instance, a three-component reaction involving this compound, various aldehydes, and a thiazolo[3,2-a]pyrimidine compound has been developed to synthesize novel quinolone-thiazolo[3,2-a]pyrimidine hybrids. tandfonline.com These reactions offer significant advantages in terms of operational simplicity and the ability to generate a library of diverse compounds. tandfonline.comresearchgate.netresearchgate.net
Organocatalytic Approaches (e.g., L-Proline Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a green and sustainable synthetic methodology. researchgate.nettandfonline.com L-proline, a naturally occurring amino acid, has been successfully employed as a catalyst in the synthesis of benzo[h]quinolinone derivatives. tandfonline.comtandfonline.comnih.gov For example, L-proline catalyzes the three-component reaction mentioned previously to produce quinolone-thiazolo[3,2-a]pyrimidine hybrids in good to high yields. tandfonline.comtandfonline.com The use of L-proline offers several benefits, including being metal-free, environmentally benign, and promoting the reaction under mild conditions. tandfonline.comtandfonline.com
Below is a table summarizing the yields of a model reaction for the synthesis of a quinolone-thiazolo[3,2-a]pyrimidine hybrid, highlighting the effect of L-proline and temperature. tandfonline.com
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | --- | 85 | 24 | 30 |
| 2 | L-proline (10 mol%) | 85 | 2.5 | 65 |
| 3 | L-proline (10 mol%) | 100 | 2.5 | 60 |
| 4 | L-proline (10 mol%) | 110 | 2.5 | 60 |
This data clearly demonstrates the significant rate enhancement and improved yield achieved with the use of L-proline as a catalyst. tandfonline.com
Microwave-Assisted Synthesis in Quinolinone Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govjetir.org This technology has been successfully applied to the synthesis of various quinolinone derivatives, demonstrating its utility in accelerating key chemical transformations. nih.govnih.gov
One of the primary applications of microwave assistance in quinolinone synthesis is in condensation reactions. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃) under microwave irradiation. rsc.org This method offers an environmentally friendly approach, utilizing a non-toxic and readily available catalyst to produce the desired compounds in moderate to good yields (51–71%) within a short timeframe. rsc.org
Furthermore, microwave-assisted synthesis has been employed in multi-step sequences to generate complex, functionalized quinolinones. acs.org A notable example involves the synthesis of biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones starting from 4-hydroxyquinolin-2(1H)-ones. acs.org This process utilizes palladium-catalyzed Suzuki and Heck reactions to introduce the aryl and alkenyl groups, with all steps performed under controlled microwave irradiation. acs.org The use of microwave heating has also been reported for the synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride (POCl₃), achieving the conversion in a remarkably short time. asianpubs.org
The synthesis of quinoline-4-carboxylic acids and their derivatives from isatins and ketones has also been expedited using microwave irradiation. tandfonline.com This method, which can also be adapted to produce 2-hydroxyquinoline-4-carboxylic acid from isatin (B1672199) and malonic acid, demonstrates the versatility of microwave-assisted techniques in preparing a range of quinoline (B57606) scaffolds. tandfonline.com
Table 1: Examples of Microwave-Assisted Synthesis in Quinolinone Chemistry This table is interactive and allows for sorting and filtering of the data.
| Starting Materials | Reagents/Catalyst | Product Type | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Enaminones, Diethyl malonate | BiCl₃, EtOH | 4-Hydroxy-2-quinolone analogues | Few minutes | 51-71 | rsc.org |
| Aromatic amines, Malonic acid | POCl₃ | 2,4-Dichloroquinolines | 50 seconds | Good | asianpubs.org |
| 4-Hydroxyquinolin-2(1H)-one | Arylboronic acids (Suzuki), Alkenes (Heck) | 4-Aryl-3-alkenyl-substituted quinolin-2(1H)-ones | Not specified | Not specified | acs.org |
| Isatins, Ketones | KOH, aq. EtOH | Quinoline-4-carboxylic acids | 12.5 minutes | Not specified | tandfonline.com |
| Isatin, Malonic acid | Acetic acid | 2-Hydroxyquinoline-4-carboxylic acid | Not specified | Not specified | tandfonline.com |
| 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones | Not specified | 4-Hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones | Not specified | Not specified | nih.gov |
Electrosynthetic Routes to Related Hydroxyquinolones
Electrosynthesis offers a sustainable and highly selective alternative for the preparation of hydroxyquinolone derivatives. nih.govacs.orgresearchgate.net This methodology utilizes electric current to drive chemical reactions, often under mild conditions and without the need for traditional oxidizing or reducing agents. researchgate.netcitedrive.com
A significant application of electrosynthesis in this area is the selective cathodic reduction of nitroarenes followed by cyclocondensation to form N-hydroxyquinol-4-ones. nih.govacs.org This approach starts from readily available 2-nitrobenzoic acids and has been demonstrated to be broadly applicable, affording a variety of substituted N-hydroxyquinol-4-ones in yields of up to 93%. nih.govacs.org The practicality of this method has been further highlighted by its successful implementation on a multigram scale. nih.govacs.org The process is characterized by the use of sustainable carbon-based electrodes and environmentally benign solvents. nih.govacs.org
Electrochemical methods have also been employed for the synthesis of tetrahydroquinoline derivatives through the hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org This room-temperature process demonstrates high efficiency and good functional group tolerance. rsc.org While not directly producing 4-hydroxyquinolones, this illustrates the potential of electrosynthesis to modify the quinoline core.
The electrochemical synthesis of metal complexes of hydroxyquinolines has also been explored. researchgate.net This involves the use of dissolving metal anodes to directly produce complexes, minimizing byproducts. researchgate.net Although this research focuses on the coordination chemistry of hydroxyquinolines, it underscores the versatility of electrochemical techniques in the broader field of quinoline chemistry.
Table 2: Electrosynthesis of Hydroxyquinolone Derivatives This table is interactive and allows for sorting and filtering of the data.
| Starting Material | Reaction Type | Product | Yield (%) | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Nitrobenzoic acids | Cathodic nitro reduction and cyclo-condensation | N-Hydroxyquinol-4-ones | Up to 93 | Sustainable, scalable, uses carbon electrodes | nih.govacs.org |
| Quinolines | Hydrocyanomethylation/Hydrogenation | Tetrahydroquinoline derivatives | Not specified | Mild conditions, high efficiency | rsc.org |
| Hydroxyquinolines | Anodic dissolution | Metal complexes of hydroxyquinolines | Not specified | Minimal byproducts | researchgate.net |
Mechanistic Investigations of Synthetic Pathways
The formation of the 4-hydroxyquinolin-2-one core often proceeds through well-established reaction mechanisms, such as the Conrad-Limpach and Knorr syntheses. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. iipseries.orgjptcp.comwikipedia.org The reaction mechanism begins with the attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is often the rate-determining step, and subsequent elimination of an alcohol to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr product). wikipedia.orgquimicaorganica.org
Mechanistic studies of related quinolone syntheses have provided further insights. For instance, investigations into a modified Combes reaction using ¹⁹F NMR spectroscopy have shown that the reaction is first order in both the diketone and aniline reactants. researchgate.net The rate of quinoline formation was found to mirror the consumption of key imine and enamine intermediates, suggesting that the annulation step is rate-determining. researchgate.net
In the context of modern synthetic methods, mechanistic studies have also been conducted for palladium-catalyzed carbonylative cyclizations to form 4-quinolones. mdpi.com These studies have elucidated the role of dual-base systems in activating CO-releasing molecules and promoting the intramolecular cyclization, leading to a more controlled and efficient synthesis. mdpi.com
Furthermore, quantum chemical simulations have been employed to understand the reaction steps leading to quinolone formation in enzymatic systems. nih.gov These computational studies help to identify rate-limiting steps and the structural preferences of the enzyme for producing the quinolone scaffold. nih.gov Mechanistic investigations of the visible light-induced release of CO from a 3-hydroxybenzo[g]quinolone have identified the formation of a triplet excited state and subsequent reaction with molecular oxygen as key steps. rsc.org
Derivatization and Chemical Transformations of 4 Hydroxybenzo H Quinolin 2 1h One
Modification at the 4-Hydroxy Position
The hydroxyl group at the 4-position of the benzo[h]quinolin-2(1H)-one core is a key site for chemical modification, allowing for the synthesis of various ester and ether derivatives.
Synthesis of Ester and Ether Derivatives
The synthesis of ester and ether derivatives of 4-Hydroxybenzo[h]quinolin-2(1H)-one has been accomplished through several methods. Acetylation of the 4-hydroxy group can be achieved by heating the parent compound in acetic anhydride (B1165640) with a few drops of pyridine (B92270), yielding 1,2-dihydro-2-oxobenzo[h]quinolin-4-yl acetate. researchgate.net The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl signal in the IR spectrum. researchgate.net
Methylation of the hydroxyl group to form ether derivatives can be performed using dimethyl sulfate (B86663) and potassium carbonate in acetone, which selectively yields 4-methoxybenzo[h]quinolin-2-(1H)-one. researchgate.net Alternatively, conducting the methylation in dimethylformamide (DMF) with powdered potassium hydroxide (B78521) can lead to both N- and O-methylation. researchgate.net
Table 1: Synthesis of Ester and Ether Derivatives
| Derivative | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,2-dihydro-2-oxobenzo[h]quinolin-4-yl acetate | Acetic anhydride, pyridine, heat | Not specified | researchgate.net |
| 4-methoxybenzo[h]quinolin-2-(1H)-one | (CH₃)₂SO₄, K₂CO₃, acetone | 50 | researchgate.net |
Substitution and Functionalization at the 3-Position
The 3-position of the this compound ring is highly activated and serves as a prime location for electrophilic substitution and other functionalizations.
Introduction of Nitro and Subsequent Reduction to Amino Groups
Nitration at the 3-position of this compound can be achieved using a mixture of nitric acid and glacial acetic acid, resulting in the formation of 4-hydroxy-3-nitrobenzo[h]quinolin-2-(1H)-one in good yield. researchgate.net This nitro derivative is a key intermediate for further functionalization.
The subsequent reduction of the 3-nitro group to a 3-amino group can be carried out using various reducing agents. One effective method involves the use of tin and hydrochloric acid, which efficiently converts 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one to the corresponding 3-amino derivative. tandfonline.com Another reported method for the reduction of a similar 3-nitro-4-hydroxy-2-quinolinone derivative utilizes sodium dithionite (B78146) in an alkaline aqueous solution of sodium hydroxide, followed by acidification to obtain the hydrochloric salt of the 3-amino-4-hydroxy-2-quinolinone. mdpi.com
Table 2: Synthesis of 3-Nitro and 3-Amino Derivatives
| Reaction | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, glacial acetic acid | 4-hydroxy-3-nitrobenzo[h]quinolin-2-(1H)-one | Good | researchgate.net |
| Reduction | Tin, Hydrochloric acid | 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one | Not specified | tandfonline.com |
Synthesis of Azo Dye Derivatives
The active methylene (B1212753) group at the 3-position of this compound readily couples with diazonium salts to form a variety of azo dyes. This reaction is typically carried out in a basic ethanol (B145695) solution at low temperatures (0-5°C). researchgate.net A series of azo disperse dyes have been synthesized by coupling this compound with diazotized p-substituted anilines. researchgate.net The resulting dyes exhibit strong intramolecular hydrogen bonding. researchgate.net Spectroscopic studies, including UV-vis, have been used to characterize these novel azo compounds. researchgate.netacgpubs.org
Formation of Thiazolo[3,2-a]pyrimidine Hybrid Systems
A significant transformation at the 3-position involves the construction of fused heterocyclic systems. Novel thiazolo[3,2-a]pyrimidine-quinolone hybrids have been synthesized through a one-pot, three-component reaction. tandfonline.comtandfonline.com This reaction involves this compound, various aldehydes, and a thiazolo[3,2-a]pyrimidine compound, catalyzed by L-proline in refluxing ethanol. tandfonline.comtandfonline.com This method is noted for its operational simplicity, short reaction times, and high atom economy. tandfonline.com The structures of these complex hybrids have been confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and FT-IR. tandfonline.comtandfonline.com
Generation of Phenolic Acid Hybrids
The generation of phenolic acid hybrids represents another important functionalization at the 3-position. Research has demonstrated the synthesis of novel quinolinone-phenolic acid hybrids. mdpi.com For instance, the Mannich reaction, a type of aminoalkylation, can be employed. While specific examples directly involving this compound and phenolic acids in a Mannich reaction are not detailed in the provided context, the general reactivity of the 3-position suggests its feasibility for such condensations. The synthesis of quinolinone-carboxamides and hybrids with cinnamic or benzoic acid derivatives has been reported for the related 4-hydroxy-2-quinolinone scaffold, highlighting the potential for creating such hybrids. mdpi.com
N-Substitution and Other Ring Modifications
The scaffold of this compound offers several sites for chemical modification, including the nitrogen atom of the quinolinone ring. N-substitution reactions introduce functional groups at the N-1 position, altering the compound's steric and electronic properties. Beyond N-alkylation, the core ring structure can undergo various other transformations, such as substitutions at the C-3 position, to generate a diverse range of derivatives.
Research has demonstrated the feasibility of N-alkylation on the related 4-hydroxy-2(1H)-quinolone system, suggesting that the N-1 position of this compound is also a viable site for introducing substituents. arabjchem.orgmdpi.com Direct N-methylation of the benzo[h]quinoline (B1196314) derivative has been successfully achieved. Specifically, the synthesis of 1-methyl-4-methoxybenzo[h]quinolin-2(1H)-one has been reported, which involves the simultaneous methylation of both the N-1 amide and the C-4 hydroxyl group. researchgate.net
In addition to N-substitution, other positions on the benzo[h]quinolinone ring are amenable to modification. The C-3 position is particularly reactive. For instance, nitration of the parent compound using nitric acid leads to the formation of 4-hydroxy-3-nitrobenzo[h]quinolin-2(1H)-one in good yield. researchgate.net This nitro derivative serves as a key intermediate for further functionalization. A subsequent reduction of the nitro group, for example using sodium dithionite, provides the corresponding 3-amino-4-hydroxybenzo[h]quinolin-2(1H)-one. researchgate.net
The C-4 hydroxyl group can also be replaced. Treatment of 4-chlorobenzo[h]quinolin-2(1H)-one with aniline (B41778) has been shown to afford 4-(phenylamino)benzo[h]quinolin-2(1H)-one, demonstrating that nucleophilic substitution at this position is a viable strategy for ring modification. researchgate.net
The following tables summarize the key findings for these transformations.
Structural and Spectroscopic Characterization Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-hydroxybenzo[h]quinolin-2(1H)-one, both ¹H and ¹³C NMR have been instrumental.
In ¹H NMR spectroscopy, the presence of a signal at 5.89 ppm is a key indicator, confirming the formation of the quinolone ring. researchgate.net Additionally, distinct signals for the NH and OH protons are observed at approximately 13.01 ppm and 13.35 ppm, respectively. researchgate.net The tautomeric forms of related azo compounds have been studied using ¹H NMR in solvents like DMSO-d₆ and CDCl₃. researchgate.net The resolution of phenol (B47542) -OH signals in ¹H NMR can be influenced by factors such as pH, temperature, and the nature of the solvent. mdpi.comnih.gov Under optimized conditions, extremely sharp peaks can be achieved, allowing for the use of advanced techniques like ¹H-¹³C HMBC-NMR to determine long-range coupling constants and unequivocally assign hydroxyl proton signals. mdpi.comnih.gov
¹³C NMR spectroscopy further corroborates the structure, with studies on derivatives providing insight into the carbon skeleton. tandfonline.comtandfonline.com For instance, the synthesis of novel quinolone-thiazolo[3,2-a]pyrimidine hybrids, which use this compound as a starting material, relies on both ¹H and ¹³C NMR for structural verification. tandfonline.comtandfonline.com
Table 1: Selected ¹H NMR Spectral Data for this compound and Related Compounds
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| =CH (quinolone ring) | 5.89 | singlet | researchgate.net |
| NH (amide) | 13.01 | broad singlet | researchgate.net |
| OH (hydroxyl) | 13.35 | broad singlet | researchgate.net |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In the analysis of this compound and its derivatives, characteristic absorption bands are observed that confirm its structure. researchgate.net The IR spectra of newly synthesized azo dyes derived from this compound have been used for their structural assignment. researchgate.net
The synthesis of various derivatives, such as quinolone-thiazolo[3,2-a]pyrimidine hybrids, also utilizes FT-IR spectroscopy for structural identification and verification of the products. tandfonline.comtandfonline.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the target molecule. For instance, in the synthesis of a derivative, the mass spectrum confirmed the desired structure with a molecular ion peak (m/z) of 279. researchgate.net
Time-of-flight accurate mass spectrometry (TOF-MS) has been used for the identification and structural elucidation of quinoline (B57606) alkaloids, where both electron ionization (EI)-MS and positive electrospray (ESI+)-MS spectra provide the molecular ions with high accuracy. researchgate.net Tandem mass spectrometry (ESI-MS/MS) is particularly useful for confirming the presence of the quinoline ring and understanding the fragmentation patterns, which can help differentiate between isomers. researchgate.netnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. This method has been consistently used to confirm the structures of this compound and its derivatives. researchgate.net For example, the calculated and found percentages of carbon, hydrogen, and nitrogen for a synthesized derivative were in close agreement, validating its proposed structure. researchgate.net The structures of novel quinolone-thiazolo[3,2-a]pyrimidine hybrids have also been verified using elemental analysis. tandfonline.comtandfonline.com
Table 2: Example of Elemental Analysis Data for a Derivative of this compound
| Element | Calculated (%) | Found (%) | Reference |
| C | 71.14 | 71.23 | researchgate.net |
| H | 4.38 | 4.41 | researchgate.net |
| N | 5.53 | 5.65 | researchgate.net |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific X-ray diffraction data for this compound is not detailed in the provided context, the technique is mentioned in the broader context of analyzing related quinoline structures. For example, single-crystal X-ray diffraction has been used to characterize the structures of related compounds, revealing details about intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov This technique provides definitive proof of the molecular structure in the solid state. The structures of various copper complexes with borate (B1201080) ligands and other organic molecules have been determined using single-crystal X-ray diffraction. jhu.edu
Tautomerism and Isomerism in 4 Hydroxybenzo H Quinolin 2 1h One Systems
Keto-Enol Tautomerism Phenomena
4-Hydroxybenzo[h]quinolin-2(1H)-one, a derivative of the 4-hydroxy-2-quinolone scaffold, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry. libretexts.org This process involves the migration of a proton and the shifting of bonding electrons, resulting in two or more constitutional isomers that are in rapid equilibrium. libretexts.org In the case of 4-hydroxy-2-quinolones, the equilibrium is primarily between the 4-hydroxy (enol) form and the 2,4-dione (keto) form. rsc.orgarabjchem.orgresearchgate.net
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the quinoline (B57606) ring. rsc.orgmdpi.com For instance, studies on related 4-hydroxyquinoline (B1666331) systems have shown that the presence of a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen bond acceptor at the 2- or 8-position tends to shift the equilibrium towards the keto form, likely due to extended conjugation and other hydrogen bonding interactions. rsc.org Theoretical calculations have also been employed to predict the relative stabilities of these tautomers, often showing good agreement with experimental observations. researchgate.net
Azo-Hydrazone Tautomerism in Derived Systems
When this compound is used as a coupling component to synthesize azo dyes, a different type of tautomerism, azo-hydrazone tautomerism, comes into play. researchgate.netnih.gov This occurs in azo compounds that have a hydroxyl group positioned ortho or para to the azo linkage. The resulting dyes can exist as either the azo-enol tautomer or the keto-hydrazone tautomer.
In many derivatives of this compound, the keto-hydrazone form is found to be the predominant species in solution. researchgate.net This tautomeric preference is influenced by the solvent polarity, with more polar solvents often favoring the hydrazone form. nih.gov The presence of strong intramolecular hydrogen bonds in these systems plays a significant role in stabilizing the hydrazone tautomer. researchgate.netrsc.org This phenomenon has been extensively studied in various arylazo compounds and is a key determinant of their color and photophysical properties. nih.govrsc.orgrsc.org
E/Z Geometrical Isomerism in Substituted Compounds
In addition to tautomerism, substituted derivatives of this compound, particularly the azo-coupled products, can exhibit geometrical isomerism. This type of isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond, in this case, the C=N bond of the hydrazone tautomer or the N=N bond of the azo tautomer. studymind.co.ukleah4sci.com
The two possible isomers are designated as E (entgegen, meaning "opposite") and Z (zusammen, meaning "together"), based on the Cahn-Ingold-Prelog priority rules. chemguide.co.uklibretexts.org Spectroscopic studies, particularly ¹H NMR, have provided evidence for the existence of both E and Z isomers of the keto-hydrazo form in solution for azo dyes derived from this compound. researchgate.net The ratio of these isomers can be influenced by the solvent and the nature of the substituents on the arylazo group. nih.gov The interconversion between E and Z isomers can sometimes be induced by light, a property that is exploited in the design of molecular switches. researchgate.net
Spectroscopic Investigations of Tautomeric Equilibria (e.g., UV-Vis, NMR)
Spectroscopic techniques are indispensable tools for studying the tautomeric and isomeric equilibria in this compound systems.
UV-Visible Spectroscopy: UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it well-suited for distinguishing between tautomers. The keto and enol forms, as well as the azo and hydrazone forms, typically exhibit distinct absorption maxima (λmax). arabjchem.orgresearchgate.net For example, in azo dyes derived from this compound, the absorption spectra in various solvents have been used to infer the predominant tautomeric form. researchgate.net Changes in the absorption spectra upon altering solvent polarity or pH can provide valuable information about the position of the tautomeric equilibrium. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the detailed structure of tautomers and isomers. rsc.orgmdpi.com In ¹H NMR, the chemical shifts of the protons, particularly the labile OH and NH protons, can be indicative of the dominant tautomeric form. arabjchem.orgresearchgate.net For instance, the presence of a signal for a vinyl proton can suggest the keto form, while the absence of such a signal and the presence of a distinct OH signal might indicate the enol form. arabjchem.org Furthermore, NMR can be used to determine the ratio of E/Z isomers in solution by integrating the signals corresponding to each isomer. researchgate.netnih.gov Deuterium exchange studies, where labile protons are replaced by deuterium, can also help in assigning signals and understanding tautomeric processes. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The stretching frequencies of C=O, O-H, and N-H bonds can help to differentiate between keto and enol tautomers. arabjchem.orgresearchgate.net For example, the presence of a strong C=O absorption band is characteristic of the keto form. goums.ac.ir
The table below summarizes the key spectroscopic techniques and their applications in the study of tautomerism and isomerism in this compound and its derivatives.
| Spectroscopic Technique | Information Provided | Application in Tautomerism/Isomerism Studies |
| UV-Visible Spectroscopy | Electronic transitions, conjugation | Distinguishing between keto-enol and azo-hydrazone tautomers based on their different absorption maxima. arabjchem.orgresearchgate.net |
| ¹H NMR Spectroscopy | Chemical environment of protons | Identifying the predominant tautomer by observing characteristic proton signals (e.g., vinyl H, OH, NH). arabjchem.org Determining the ratio of E/Z isomers. researchgate.net |
| ¹³C NMR Spectroscopy | Carbon skeleton | Differentiating tautomers by the chemical shifts of carbonyl and sp² carbons. arabjchem.orgmdpi.com |
| Infrared (IR) Spectroscopy | Functional groups | Confirming the presence of keto (C=O stretch) or enol (O-H stretch) forms. arabjchem.orggoums.ac.ir |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust method for studying the quantum mechanical properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for investigating various aspects of 4-Hydroxybenzo[h]quinolin-2(1H)-one.
Geometry Optimization of Molecular Structures
A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For complex molecules, this process is crucial as it can significantly impact their electronic properties and reactivity. nih.govresearchgate.net Linear-scaling methods based on DFT have been developed to optimize the coordinates of large molecular systems, treating all atoms equivalently. nih.govresearchgate.net This system-wide optimization is a feasible process that can augment molecular modeling schemes and refine structural data. nih.govresearchgate.net
Elucidation of Tautomeric Forms and Relative Stabilities
4-Hydroxyquinoline (B1666331) derivatives can exist in different tautomeric forms, primarily the keto and enol forms. nih.govresearchgate.netresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.net Studies on similar quinoline (B57606) systems have shown that the keto form is often the most stable in both the gas phase and in solution. nih.gov The stability of tautomers can be influenced by solvent effects, with the order of stability sometimes changing between the gas phase and a solvent phase. researchgate.net The choice of DFT functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate energy comparisons between tautomers. researchgate.net
| Tautomer Form | Relative Stability (Illustrative) |
| Keto-form | More Stable |
| Enol-form | Less Stable |
This table provides an illustrative example of relative stabilities between tautomeric forms, which can vary based on the specific derivative and environment.
Analysis of Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are key to understanding a molecule's reactivity. youtube.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comwikipedia.orglibretexts.org FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com For instance, in a reaction, the interaction between the HOMO of one molecule and the LUMO of another is a primary driving force. wikipedia.org
| Molecular Orbital | Role in Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | Electron Donation (Nucleophilicity) |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptance (Electrophilicity) |
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
DFT methods, particularly time-dependent DFT (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govconicet.gov.ar By calculating the energies of electronic transitions, researchers can simulate the UV-Vis spectrum and compare it with experimental data. nih.gov This comparison helps in understanding the nature of the observed spectral features. nih.gov The choice of functional and basis set, such as M06-2X with 6-311+G, has been shown to yield excellent results for the spectroscopic properties of similar quinone-like molecules. conicet.gov.ar Solvation models can also be incorporated to account for the effect of the solvent on the absorption spectrum. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.gov This method is invaluable in drug discovery for understanding ligand-protein interactions. nih.govmdpi.com
Ligand-Protein Binding Interactions (e.g., HIV Reverse Transcriptase)
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a critical target for antiviral drugs. nih.govmdpi.com Molecular docking simulations can be employed to investigate how compounds like this compound might bind to the active site of HIV RT. nih.gov These simulations can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mdpi.com For instance, docking studies on inhibitors of the RNase H domain of HIV-1 RT have revealed interactions with critical and conserved residues. mdpi.com The binding modes and affinities predicted by docking can help rationalize the inhibitory activity of compounds and guide the design of more potent inhibitors. mdpi.com
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
| 2k (a 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich base) | HIV-1 RNase H | -9.035 mdpi.com | Critical functional units of the RNase H domain mdpi.com |
| 1e (a 2-hydroxy-1,4-naphthoquinone Mannich base) | HIV-1 RNase H | -6.534 mdpi.com | Critical functional units of the RNase H domain mdpi.com |
This table presents illustrative data from a study on similar compounds to demonstrate the type of information obtained from molecular docking simulations.
Correlation of Quantum Chemical Parameters with Observed Activities
Theoretical and computational chemistry offer powerful tools to understand the relationship between the molecular structure of a compound and its biological activity. For the benzo[h]quinoline (B1196314) class of molecules, while specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively detailed in publicly available research, the principles of such correlations are well-established for related quinoline and benzoquinoline derivatives. nih.govnih.gov These studies provide a framework for how quantum chemical parameters could be correlated with the observed biological activities of this compound and its analogues.
The core principle of a QSAR study is to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. This is often achieved by calculating a set of molecular descriptors, including those derived from quantum mechanics, and correlating them with experimental data.
Key Quantum Chemical Descriptors
Several quantum chemical parameters, typically calculated using Density Functional Theory (DFT), are instrumental in these correlations:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO energy and a low LUMO energy are often associated with higher chemical reactivity. nih.gov
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more reactive, which can correlate with higher biological activity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions, such as how a molecule might bind to a biological target like an enzyme or receptor.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, which are derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. rsc.org
Illustrative Correlation
A typical QSAR study would involve synthesizing a series of derivatives of this compound, testing their biological activity (e.g., insecticidal, anticancer, or antimicrobial), and then calculating the quantum chemical descriptors for each derivative. nih.govnih.gov A statistical method, such as multiple linear regression, would then be used to build a model.
For example, a study on the insecticidal activity of benzo[h]quinoline derivatives against Culex pipiens larvae utilized molecular docking and molecular dynamics simulations to show strong and stable binding to key neuroreceptors, highlighting the importance of the compound's structural and electronic features in its biological function. nih.gov Another study on quinoline-based thiosemicarbazides successfully used DFT calculations to determine quantum chemical descriptors and correlate them with antimycobacterial activity. nih.gov
The resulting QSAR equation might look something like this (note: this is a hypothetical example for illustrative purposes):
log(1/IC₅₀) = c₀ + c₁(E_HOMO) + c₂(E_LUMO) + c₃(Dipole Moment) + ...
Where IC₅₀ is the concentration required for 50% inhibition of a biological process, and c values are coefficients determined by the regression analysis. Such an equation would allow researchers to predict the activity of new, unsynthesized derivatives and prioritize the synthesis of the most promising candidates.
Illustrative Data Table
The following table illustrates how data from such a study would be presented. It correlates hypothetical quantum chemical parameters of imagined derivatives of this compound with a measured biological activity.
Table 1: Illustrative Correlation of Quantum Parameters and Biological Activity for Hypothetical Derivatives
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Biological Activity (IC₅₀, µM) |
| 1 | -H | -5.89 | -1.95 | 3.94 | 15.2 |
| 2 | -Cl | -6.02 | -2.15 | 3.87 | 10.8 |
| 3 | -OCH₃ | -5.71 | -1.88 | 3.83 | 8.5 |
| 4 | -NO₂ | -6.45 | -2.80 | 3.65 | 2.1 |
| 5 | -CH₃ | -5.81 | -1.91 | 3.90 | 12.4 |
This structured approach, combining synthesis, biological testing, and computational analysis, is a cornerstone of modern drug discovery and can be effectively applied to the this compound scaffold to develop new agents with optimized activity.
Structure Activity Relationship Sar Studies
Systematic Exploration of Substituent Effects on Biological Activity
The introduction of various substituents onto the core structure of quinolinone derivatives significantly modulates their biological potential. acs.org Studies on related 4-hydroxy-1H-quinolin-2-one scaffolds have demonstrated that even minor changes can lead to substantial differences in activity. For instance, an unsubstituted version of the 4-hydroxy-1H-quinolin-2-one structure was found to have no inhibitory effect on the oxygen evolution rate (OER) in chloroplasts, highlighting the necessity of substitutions for this particular activity. mdpi.com
Research has shown that substitution on the benzene (B151609) ring (ring B) of the quinolinone system positively influences biological activity, with the C(6) position being particularly effective. mdpi.com Furthermore, the nature of the substituent plays a critical role. In a series of quinolone-based hydrazones, the introduction of different functional groups on the aryl ring of the hydrazone moiety had a marked impact on their enzyme-inhibiting capabilities. acs.org
A study involving the synthesis of various derivatives of 4-hydroxybenzo[h]quinolin-2-(1H)-one prepared several 3-substituted and 4-substituted compounds, including 3-nitro, 3-amino, and 4-(phenylamino) derivatives, to explore the chemical reactivity and potential biological activity of different parts of the molecule. researchgate.net Similarly, SAR studies on quinoxaline (B1680401) and quinoline (B57606) analogs revealed that various substitutions were well-tolerated and did not significantly affect the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov
Table 1: Effect of Substituents on the Biological Activity of Quinolinone Derivatives
| Compound Series | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1H-quinolin-2-ones | Unsubstituted | - | No effect on Oxygen Evolution Rate (OER) inhibition. | mdpi.com |
| 4-Hydroxy-1H-quinolin-2-ones | C(6) | Various | Positively influenced OER inhibition. | mdpi.com |
| Quinolone-based hydrazones | Aryl ring of hydrazone | Various functional groups | Significantly influenced enzyme inhibitory effects. | acs.org |
| 4-Hydroxybenzo[h]quinolin-2(1H)-one | C(3) | -NO2, -NH2 | Synthesized for potential activity modulation. | researchgate.net |
| Quinoxaline/Quinoline Analogs | Various | Various | Substitutions were generally well-tolerated for NFκB inhibition. | nih.gov |
Influence of Benzo[h]quinolinone Scaffold Modifications on Target Interaction
Modifications to the fundamental benzo[h]quinolinone scaffold are a key strategy for altering how these molecules interact with their biological targets. A significant example is the comparison between aromatic benzo[h]quinolines and their saturated counterparts, tetrahydrobenzo[h]quinolines, in the context of anticancer activity. nih.gov
A study that designed a series of these compounds to act as DNA-intercalating antitumor agents found that the saturation level of the quinoline system was a critical determinant of both cytotoxicity and DNA interaction. nih.gov Generally, the saturated tetrahydrobenzo[h]quinolines demonstrated greater cytotoxic effects against several human cancer cell lines. Conversely, the unsaturated, planar benzo[h]quinolines exhibited a stronger interaction with calf thymus DNA, suggesting a more efficient intercalation between DNA base pairs. Compound 6i from this study, a benzo[h]quinoline (B1196314) derivative, showed the most potent DNA intercalating effects. nih.gov This suggests that while the planar, aromatic scaffold is better suited for DNA intercalation, the conformational flexibility of the saturated scaffold might lead to enhanced cytotoxicity through other mechanisms. nih.gov This principle is also observed in related heterocyclic systems, where the ability of planar structures like benzo[c]quinoline to intercalate into the DNA double helix is considered a primary source of their anticancer activity. mdpi.com
Table 2: Influence of Scaffold Saturation on Biological Activity
| Scaffold Type | Key Structural Feature | Primary Biological Finding | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Benzo[h]quinolines | Unsaturated, planar aromatic system | Higher DNA-interacting effect. | Efficient intercalation into the DNA double helix. | nih.gov |
| Tetrahydrobenzo[h]quinolines | Saturated, non-planar system | Exhibited more potent cytotoxicity against cancer cell lines. | Potentially enhanced cellular uptake or interaction with other targets. | nih.gov |
Lipophilicity and its Correlation with Biological Response Profiles
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or chromatographic capacity factor (log k), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the study of 4-hydroxy-1H-quinolin-2-one derivatives, lipophilicity was found to have a quasi-parabolic relationship with photosynthesis-inhibiting activity. mdpi.com This indicates that activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity may lead to a decrease in biological response, possibly due to poor solubility or non-specific binding. mdpi.com
The position of substituents can significantly alter a molecule's lipophilicity. For example, a 7-hydroxy substituted 4-hydroxy-1H-quinolin-2-one was found to be more hydrophobic than its 5-hydroxy counterpart. mdpi.com However, the relationship is not always straightforward. In some cases, increased lipophilicity has been shown to be detrimental to biological activity. A study on novel lipophilic piperazinyl quinolone derivatives found that while two compounds were as potent as the parent drug against Neisseria gonorrhoeae, the derivatives generally displayed lower antibacterial activity against other strains, suggesting that the increased lipophilicity was unfavorable. cnr-ist.fr In contrast, for a series of 1,4-naphthoquinone (B94277) derivatives, the lipophilic characteristics of a farnesyl moiety substituent were found to significantly enhance anticancer activity against human colorectal cancer cells. nih.gov
Table 3: Lipophilicity and Biological Activity of Quinolinone Analogs
| Compound Series | Lipophilicity (log k) | Biological Activity | Correlation | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1H-quinolin-2-ones | Varied based on substitution | Photosynthesis (OER) inhibition | Quasi-parabolic increase in activity with increasing lipophilicity. | mdpi.com |
| Lipophilic piperazinyl quinolones | Increased compared to parent | Antibacterial activity | Increased lipophilicity was generally deleterious for activity. | cnr-ist.fr |
| 1,4-Naphthoquinone derivatives | Enhanced by lipophilic substituent | Anticancer activity | Lipophilicity of the substituent enhanced bioactivity. | nih.gov |
Design Principles Based on the Privileged Structure Concept for Quinoline/Quinolinone Derivatives
The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov The quinoline and by extension, the quinolinone, nucleus is widely regarded as a prime example of such a scaffold. mdpi.comnih.govnih.gov Its presence in a wide array of biologically active compounds validates its status as a versatile template for drug design. nih.govnih.gov
The utility of the quinoline scaffold stems from its synthetic accessibility and its "druggable" nature, which allows for extensive structural optimization through established synthetic methods. nih.govnih.gov This synthetic versatility facilitates the generation of large libraries of diverse derivatives, which can be screened for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. nih.gov Benzoquinolines, in particular, are frequently used as parent molecules for derivatization in drug discovery projects. mdpi.com
The design of new therapeutic agents often involves the strategic hybridization of pharmacologically active scaffolds. acs.org By using the quinoline/quinolinone core as a foundation, medicinal chemists can append various pharmacophores to create novel hybrid molecules with potentially improved efficacy, selectivity, or pharmacological profiles. This approach has led to the development of numerous drug candidates, with many currently in clinical trials for diseases such as cancer. nih.gov The enduring success of this scaffold in producing clinically relevant molecules solidifies its position as a truly privileged structure in the field of drug discovery. nih.govnih.gov
Biological Activities and Mechanistic Insights
Anticancer Activity Research
The quest for novel chemotherapeutic agents has led researchers to investigate the anticancer potential of 4-Hydroxybenzo[h]quinolin-2(1H)-one derivatives. The quinolin-2-one core has been identified as a promising starting point for the development of new anticancer drugs. researchgate.net
Derivatives of 4-hydroxy-2-quinolone have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, novel chalcone-thienopyrimidine derivatives have demonstrated moderate to robust cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. nih.gov In some cases, the activity of these synthetic compounds was comparable to the standard chemotherapeutic drug 5-fluorouracil. nih.gov
Similarly, newly synthesized 2-thioxobenzo[g]quinazoline derivatives, which share a structural resemblance to the benzo[h]quinolin-one core, have shown promising dose-dependent antiproliferative activities against both MCF-7 and HepG-2 cell lines. mdpi.com Certain compounds within this series exhibited significant activity, with IC50 values in the micromolar range. mdpi.com
Furthermore, a series of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino)thiazolidin-4-one derivatives were synthesized and tested against A549 (lung carcinoma) and MDA-MB (breast cancer) cell lines. researchgate.net Several of these compounds showed a 50% lysis rate in the IC50 range of 25-50 µg/mL for both cell lines, indicating their potential as anticancer agents. researchgate.net
| Derivative Class | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Chalcone-thienopyrimidine derivatives | HepG-2, MCF-7 | Moderate to robust cytotoxicity, comparable to 5-fluorouracil. | nih.gov |
| 2-thioxobenzo[g]quinazoline derivatives | MCF-7, HepG-2 | Promising dose-dependent antiproliferative activities with IC50 values in the micromolar range. | mdpi.com |
| 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino)thiazolidin-4-one derivatives | A549, MDA-MB | IC50 range of 25-50 µg/mL for 50% lysis. | researchgate.net |
The cytotoxic potency of quinolinone derivatives is highly dependent on their specific chemical structures. For example, in a series of quinolinone carboxamides, the nature and position of substituents on the aromatic rings were found to significantly influence their biological activity. nih.gov
In the case of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino)thiazolidin-4-one derivatives, the presence of a fluorine atom on the phenylamino (B1219803) ring at the 3-position of the thiazolidin-4-one core resulted in the most potent compound against both A549 and MDA-MB cell lines. researchgate.net This highlights the importance of specific substitutions in enhancing anticancer activity.
Research into the molecular mechanisms of action for these compounds has identified potential targets. One such target is the mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. A compound with a quinolinone skeleton was discovered to have inhibitory effects on several IDH1 mutants, including R132H, R132C, R132S, and R132L. nih.gov Molecular docking studies suggest that the cyano group of this inhibitor forms a crucial hydrogen bond with the Leu120 residue in the enzyme's active site. nih.gov
Furthermore, some quinazolinone derivatives, structurally related to benzo[h]quinolin-ones, have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The most potent of these compounds was found to induce apoptosis and cause cell cycle arrest in the G1/S phase in MCF-7 cells. nih.gov
Antimicrobial and Antifungal Activity Investigations
The quinolinone scaffold is also a known pharmacophore for antimicrobial and antifungal agents. nih.gov A series of synthesized 7-substituted-4-hydroxyquinolin-2(1H)-one derivatives were screened for their antibacterial and antifungal properties. researchgate.net While the specifics of their antibacterial activity are not detailed in the available abstract, the study reports that all synthesized compounds exhibited mild to potent antifungal activity against Candida albicans and mild activity against Aspergillus niger and Aspergillus clavatus. researchgate.net
Additionally, 4-hydroxybenzoic acid, a related simple phenolic compound, has been shown to possess antimicrobial activity against a range of gram-positive and some gram-negative bacteria. nih.gov
| Compound/Derivative Class | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| 7-substituted-4-hydroxyquinolin-2(1H)-one derivatives | Candida albicans | Mild to potent antifungal activity. | researchgate.net |
| 7-substituted-4-hydroxyquinolin-2(1H)-one derivatives | Aspergillus niger | Mild antifungal activity. | researchgate.net |
| 7-substituted-4-hydroxyquinolin-2(1H)-one derivatives | Aspergillus clavatus | Mild antifungal activity. | researchgate.net |
Enzyme Inhibition Studies
The inhibitory effects of quinoline (B57606) derivatives extend to viral enzymes, highlighting their potential as antiviral agents.
Quinoline derivatives have been identified as potent inhibitors of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV. nih.govnih.gov Researchers have designed and synthesized series of pyrazoline and pyrimidine-containing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Molecular docking studies of these compounds have shown promising binding affinities to the active site of HIV reverse transcriptase. nih.govnih.gov
Further studies on quinolinonyl non-diketo acid derivatives have demonstrated their ability to inhibit the ribonuclease H (RNase H) and polymerase functions of reverse transcriptase. windows.netacs.org Many of these newly designed quinolinones were active against RNase H at low micromolar concentrations. windows.netacs.org The most active compounds in one series had IC50 values of approximately 1.5 µM. windows.netacs.org These findings underscore the potential of the quinoline scaffold in the development of novel anti-HIV agents. windows.netacs.org
Carbonic Anhydrase (CA) Inhibition for Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes.
Research into a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives has provided valuable insights into their CA inhibitory potential. scielo.brmdpi.com These compounds were investigated as inhibitors of four human (h) CA isoforms: the cytosolic hCA I and II, the membrane-anchored hCA IV, and the tumor-associated hCA IX. scielo.brmdpi.com Notably, hCA IX was the most inhibited isoform, with inhibition constants (KIs) in the nanomolar range, while hCA IV was not inhibited by these derivatives. scielo.brmdpi.com Most of the tested compounds were found to be weak inhibitors of hCA I and II. scielo.brmdpi.com
The lactam ring in these quinolinone derivatives is structurally similar to coumarins, another class of CA inhibitors. scielo.br Unlike classical sulfonamide inhibitors that coordinate to the zinc ion in the active site, coumarins and likely these quinolinone derivatives act as prodrugs. They are hydrolyzed by the esterase activity of CA to an open-ring form, which then binds at the entrance of the active site cavity, away from the catalytic zinc ion. scielo.br This mechanism of action is believed to contribute to their isoform selectivity. scielo.br
Similarly, a series of quinazolinone derivatives has been synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). redalyc.org These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. redalyc.org Kinetic studies revealed a competitive mode of inhibition. redalyc.org
Furthermore, novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have shown potent inhibitory activity against hCA I, hCA II, and hCA IV, with some compounds exhibiting inhibition constants in the low nanomolar range. nih.gov
Table 1: Carbonic Anhydrase Inhibition by Quinoline Derivatives
| Compound Class | Target Isoform(s) | Inhibition Data (KI / IC50) | Reference |
|---|---|---|---|
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I, hCA II, hCA IX | KIs for hCA IX: 243.6 - 2785.6 nM | scielo.brmdpi.com |
| Quinazolinone derivatives | bCA-II, hCA-II | IC50 for bCA-II: 8.9 - 67.3 µM IC50 for hCA-II: 14.0 - 59.6 µM | redalyc.org |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I, hCA II, hCA IV | KI for hCA I: 61.9 - 8126 nM KI for hCA II: 33.0 - 8759 nM KI for hCA IV: 657.2 - 6757 nM | nih.gov |
Photosynthesis Inhibition in Chloroplast Systems
The potential of quinoline derivatives to interfere with photosynthetic processes has been a subject of investigation, particularly their impact on chloroplast systems. A study on a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, which are structurally analogous to this compound, has demonstrated their activity as inhibitors of photosynthetic electron transport in spinach chloroplasts. researchgate.net
The primary mechanism of action for many herbicides is the inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membrane of chloroplasts that is responsible for water oxidation and plastoquinone (B1678516) reduction. researchgate.net These inhibitors often compete with the native plastoquinone (QB) at its binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow. redalyc.orgresearchgate.net
In the study of 4-hydroxy-1H-quinolin-2-one derivatives, the inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) for the oxygen evolution rate (OER) in isolated spinach chloroplasts. researchgate.net The results indicated a range of activities among the tested compounds. For instance, two derivatives showed notable IC50 values of 126 µmol/L and 157 µmol/L, respectively, while others displayed lower activity. researchgate.net
Fluoroquinolone antibiotics, which contain a quinolone ring, have also been shown to inhibit photosynthesis. inrae.fr These compounds can act as quinone site inhibitors in PSII, interfering with the catalytic activity of the reaction center. inrae.fr Molecular simulations suggest that they can bind to the QB site, disrupting the electron transfer from the primary quinone acceptor (QA) to QB. inrae.fr
Table 2: Photosynthesis Inhibition by 4-Hydroxy-1H-quinolin-2-one Derivatives in Spinach Chloroplasts
| Compound | IC50 (µmol/L) for OER Inhibition | Reference |
|---|---|---|
| 4-Hydroxy-1H-quinolin-2-one derivative 8 | 126 | researchgate.net |
| 4-Hydroxy-1H-quinolin-2-one derivative 2 | 157 | researchgate.net |
Antioxidant Property Evaluation and Mechanistic Considerations
Quinoline derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using various in vitro assays, and their mechanisms of action are a subject of ongoing research.
The antioxidant activity of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline ring. mdpi.com For instance, the presence of hydroxyl groups can significantly enhance antioxidant potential. mdpi.com
Several mechanisms are proposed for the antioxidant action of quinoline derivatives. One key mechanism is the hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The bond dissociation energy (BDE) of the H-donating group is a critical parameter for this mechanism. nih.gov Another important mechanism is single electron transfer (SET), where the antioxidant donates an electron to the free radical. nih.gov The ionization potential (IP) of the antioxidant molecule is a key determinant for the SET mechanism. nih.gov
Studies on various quinoline derivatives have employed assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and lipid peroxidation inhibition assays to quantify their antioxidant activity. scielo.brmdpi.com For example, a study on novel 4-hydroxy-2-quinolinone derivatives showed significant inhibition of lipid peroxidation, with some analogues achieving up to 88.0% inhibition. mdpi.com Another study on quinolinonyl-glycine derivatives reported excellent H2O2 scavenging activity, surpassing that of the reference antioxidant, ascorbic acid. ekb.eg
However, the antioxidant mechanism is not always straightforward. In one study, while certain quinoline derivatives exhibited antioxidant effects against lipid peroxidation, they did not show significant activity in thiol peroxidase-like or free radical scavenging assays (DPPH and ABTS), suggesting that other mechanisms might be involved. scielo.br
Table 3: Antioxidant Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| 4-Hydroxy-2-quinolinone reverse amides | Lipid Peroxidation Inhibition | 83.0% - 88.0% inhibition | mdpi.com |
| Quinolinonyl-glycine derivative | H2O2 Scavenging | IC50: 20.92 µg/mL | ekb.eg |
| 2,4-diphenylquinoline | Lipid Peroxidation Inhibition (in liver) | Reduced lipid peroxidation to control levels at 100 µM | scielo.brresearchgate.net |
Emerging Applications and Material Science Perspectives
Application in Dye Chemistry (e.g., Azo Disperse Dyes)
4-Hydroxybenzo[h]quinolin-2(1H)-one serves as an effective coupling component in the synthesis of novel azo disperse dyes. researchgate.net These dyes are synthesized through a diazotization-coupling reaction, a cornerstone of industrial organic chemistry. nih.govunb.ca The process typically involves diazotizing various substituted anilines, which are then coupled with the this compound moiety in a basic solution at low temperatures (0-5°C). researchgate.net
The resulting 3-arylazo-4-hydroxybenzo[h]quinolin-2(1H)-one dyes are a new class of disperse dyes, which are primarily used for dyeing synthetic fibers like polyester. researchgate.netnih.gov The structure of these dyes is confirmed using spectroscopic methods such as IR, ¹H NMR, and Mass spectrometry. researchgate.net
A key characteristic of these dyes is their tautomeric nature; they exist predominantly in a hydrazone form. This structure is stabilized by strong intramolecular hydrogen bonding between the hydrazone group and the keto functions at the 2 and 4 positions of the quinolinone ring. researchgate.net This hydrogen bonding is so significant that the dye's absorption spectra show little change even when the polarity of the solvent is altered. While the spectra are not sensitive to acidic conditions, they are highly sensitive to the presence of a base. researchgate.net The color of the final dye can be tuned by changing the electron-donating or electron-withdrawing nature of the substituents on the aniline (B41778) ring. researchgate.net
Table 1: Synthesized Azo Disperse Dyes from this compound A selection of azo disperse dyes synthesized by coupling diazotized anilines with this compound.
| Substituent on Aniline | Resulting Dye Color |
| p-Nitro | Varies with solvent |
| p-Chloro | Varies with solvent |
| p-Bromo | Varies with solvent |
| p-Methyl | Varies with solvent |
| p-Methoxy | Varies with solvent |
Source: Based on research into azo disperse dyes derived from this compound. researchgate.net
Integration into Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Co-sensitizers
The benzo[h]quinoline (B1196314) framework is being explored for its potential in third-generation photovoltaic technologies, specifically in Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net While direct research on this compound is emerging, closely related benzo[h]quinolin-10-ol derivatives have been successfully synthesized and tested as both primary sensitizers and co-sensitizers in DSSCs. nih.govresearchgate.net
These derivatives, featuring one or two 2-cyanoacrylic acid units as anchoring groups, are synthesized in a one-step condensation reaction. nih.govresearchgate.net In a DSSC, the dye's role is to absorb solar light and inject electrons into a semiconductor layer, typically titanium dioxide (TiO₂). The benzo[h]quinoline derivatives demonstrate favorable thermal, electrochemical, and optical properties for this purpose. nih.govresearchgate.net
Use as Antioxidant Additives in Industrial Applications (e.g., Lubricating Greases)
Oxidation is a primary degradation pathway for industrial lubricants, leading to the formation of sludge and varnish that can compromise machinery. precisionlubrication.com Antioxidant additives are crucial for extending the life of lubricants by inhibiting this oxidative deterioration. precisionlubrication.com Research has shown that derivatives of 4-hydroxy quinolinone can act as effective antioxidants in lubricating greases. researchgate.net
These compounds function as primary antioxidants, or "radical scavengers." precisionlubrication.com During the initial stages of lubricant oxidation, highly reactive free radicals are formed. The quinolinone-based additives can neutralize these radicals, forming stable, unreactive resonance structures that halt the propagation of the oxidative chain reaction. precisionlubrication.comresearchgate.net Dihydroquinolines are a known class of such aminic antioxidants. precisionlubrication.com
In studies evaluating their effectiveness, synthesized 4-hydroxy quinolinone derivatives were added to lubricating grease formulations. researchgate.net Their performance was assessed using standard industry tests that measure the drop in oxygen pressure over time (ASTM D-942) and the change in total acid number (ASTM D-664). The results indicated that these additives significantly slowed the rate of oxidation compared to grease without the additives. researchgate.net The antioxidant efficiency is linked to the molecular structure, with quantum chemical calculations helping to correlate molecular properties with their inhibitory performance. researchgate.net The inherent antioxidant activity of the 4-hydroxy-2-quinolinone scaffold makes it a promising candidate for developing new, high-performance additives for industrial lubricants. mdpi.com
Table 2: Performance of 4-Hydroxy Quinolinone Derivatives as Antioxidants Illustrative data on the efficiency of synthesized quinolinone derivatives in lubricating grease.
| Compound Designation | Antioxidant Efficiency (Relative) | Inhibition Mechanism |
| Compound I | High | Radical Scavenging |
| Compound II | Moderate | Radical Scavenging |
| Compound III | Very High | Radical Scavenging |
Source: Based on studies of synthesized 4-hydroxy quinolinone derivatives. researchgate.net
Potential in Functional Organic Materials (e.g., Luminescent Materials, Cationic Metal Sensors)
The conjugated quinolone system within this compound possesses intrinsic photoactive properties, making it an attractive scaffold for the development of functional organic materials. researchgate.net This has led to investigations into its use in applications such as luminescent materials and sensors for detecting metal cations. researchgate.net
The electronic structure of the molecule allows it to absorb and emit light, a fundamental property for creating luminescent and fluorescent materials. These materials have wide-ranging applications in displays, lighting, and as biological markers. The 4-hydroxy-2-quinolone core can be chemically modified to tune its photophysical properties, such as the wavelength and intensity of its emission, to suit specific applications.
Furthermore, the structure is suitable for designing chemosensors. The nitrogen and oxygen atoms in the quinolone ring can act as binding sites for metal ions. When a metal cation binds to the molecule, it can cause a detectable change in its photophysical properties, such as a shift in its fluorescence color or intensity. This "turn-on" or "turn-off" response allows for the selective detection of specific metal ions, making these compounds valuable for applications in environmental monitoring and chemical analysis. researchgate.net The versatility and inherent photoactivity of the 4-hydroxy-2-quinolone scaffold ensure its continued investigation for novel functional organic materials. researchgate.net
Q & A
Q. Antimicrobial Activity of Selected Derivatives
| Compound | Substituent | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|---|
| 6a | Fluoro-aromatic amide | 16–32 | P. aeruginosa | |
| 12a | Piperidinyl | 25–50 | S. aureus |
Q. Computational vs. Experimental Yield Comparison
| Synthesis Route | Predicted Yield (%) | Experimental Yield (%) | Deviation (%) | Reference |
|---|---|---|---|---|
| Photocatalytic | 75 | 68–70 | 5–7 | |
| Conventional (POCl₃) | 65 | 60–64 | 1–5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
